![molecular formula C23H20FN3O3 B10993592 6-(2-fluorophenyl)-2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B10993592.png)
6-(2-fluorophenyl)-2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]pyridazin-3(2H)-one
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Description
6-(2-fluorophenyl)-2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C23H20FN3O3 and its molecular weight is 405.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound 6-(2-fluorophenyl)-2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H20FN3O3, with a molecular weight of approximately 357.38 g/mol. The structure features a pyridazinone core with a fluorophenyl group and an indole-derived moiety, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that pyridazinone derivatives exhibit a range of pharmacological effects, including anti-inflammatory, antibacterial, and anticancer properties. The specific compound has been evaluated for its efficacy against various biological targets.
1. Anticancer Activity
Several studies have demonstrated the potential anticancer properties of pyridazinone derivatives. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
- Case Study : In vitro studies using human cancer cell lines (e.g., A431 and Jurkat) reported significant cytotoxic effects with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
2. Anti-inflammatory Effects
Pyridazinones are also noted for their anti-inflammatory activities:
- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2, leading to reduced inflammation.
- Case Study : In animal models of inflammation, administration of the compound resulted in decreased edema and inflammatory markers .
3. Antibacterial Properties
The antibacterial activity of pyridazinones has been explored as well:
- Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit protein synthesis.
- Case Study : Testing against Gram-positive and Gram-negative bacteria showed promising results, indicating potential for therapeutic applications in treating infections .
Data Summary
The following table summarizes key findings on the biological activity of this compound:
Activity Type | Target Cells/Organisms | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Anticancer | A431 (human carcinoma) | <10 | Induction of apoptosis via caspase activation |
Anti-inflammatory | Animal models | N/A | Inhibition of COX-2 and cytokine release |
Antibacterial | S. aureus, E. coli | 15 - 30 | Disruption of cell wall synthesis |
Properties
Molecular Formula |
C23H20FN3O3 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
6-(2-fluorophenyl)-2-[2-(5-methoxy-1,2-dimethylindol-3-yl)-2-oxoethyl]pyridazin-3-one |
InChI |
InChI=1S/C23H20FN3O3/c1-14-23(17-12-15(30-3)8-10-20(17)26(14)2)21(28)13-27-22(29)11-9-19(25-27)16-6-4-5-7-18(16)24/h4-12H,13H2,1-3H3 |
InChI Key |
AIBPIOAEUASORA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.